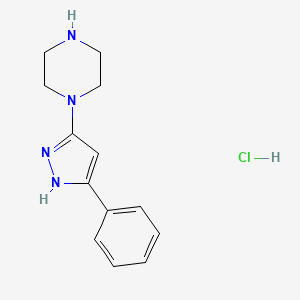

1-(5-phenyl-1H-pyrazol-3-yl)piperazine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(5-phenyl-1H-pyrazol-3-yl)piperazine” is a chemical compound that is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Synthesis Analysis

The synthesis of this compound involves a process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine . The process includes the reaction of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid, followed by cyclization with phosphous oxy chloride in pyridine .Molecular Structure Analysis

The molecular formula of “1-(5-phenyl-1H-pyrazol-3-yl)piperazine” is C14H18N4 . The molecular weight is 242.32 g/mol . The InChI string representation of the molecule isInChI=1S/C14H18N4/c1-12-11-14 (17-9-7-15-8-10-17)18 (16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3 . Chemical Reactions Analysis

The compound is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.32 g/mol . It has a topological polar surface area of 33.1 Ų . The compound has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 242.153146591 g/mol .科学研究应用

- Researchers have explored the anti-inflammatory effects of this compound. It may modulate inflammatory pathways, making it a potential candidate for treating central inflammatory diseases .

- 1-(5-phenyl-1H-pyrazol-3-yl)piperazine derivatives exhibit excellent fluorescence properties. These compounds can be used in photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .

- The compound serves as an intermediate for preparing nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines. These derivatives act as selective and orally active DPP-4 inhibitors, potentially aiding in diabetes management .

Anti-inflammatory Properties

Fluorescent and Photoluminescent Materials

Dipeptidylpeptidase 4 (DPP-4) Inhibitors

未来方向

The compound is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents . The future directions could involve exploring more therapeutic applications of these inhibitors and optimizing the synthesis process of the compound.

作用机制

Target of Action

Similar compounds have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are known to be selective and orally active dipeptidylpeptidase 4 inhibitors , which play a crucial role in glucose metabolism and are therefore used as antidiabetic agents .

Mode of Action

Based on its similarity to other compounds, it may interact with its targets (such as dipeptidylpeptidase 4) to inhibit their activity . This inhibition could lead to an increase in the levels of incretin hormones, enhancing the secretion of insulin, inhibiting the release of glucagon, and ultimately lowering blood glucose levels .

Biochemical Pathways

The compound likely affects the incretin hormone pathway, given its potential role as a dipeptidylpeptidase 4 inhibitor . Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are involved in glucose homeostasis . By inhibiting dipeptidylpeptidase 4, the compound could prevent the degradation of these hormones, enhancing their insulinotropic effects .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may be well-absorbed in the body

Result of Action

Based on its potential role as a dipeptidylpeptidase 4 inhibitor , it may lead to an increase in the levels of incretin hormones, enhancing the secretion of insulin, inhibiting the release of glucagon, and ultimately lowering blood glucose levels .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its storage temperature is recommended to be at room temperature, in a dark place, and under an inert atmosphere This suggests that light, temperature, and the presence of reactive gases could potentially affect its stability and efficacy

属性

IUPAC Name |

1-(5-phenyl-1H-pyrazol-3-yl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4.ClH/c1-2-4-11(5-3-1)12-10-13(16-15-12)17-8-6-14-7-9-17;/h1-5,10,14H,6-9H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COISUSAUIJJJJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NNC(=C2)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-phenyl-1H-pyrazol-3-yl)piperazine;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460988.png)

![2-methyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6460996.png)

![2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6461000.png)

![1'-(oxolane-2-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461009.png)

![1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461023.png)

![2-[1-(2-phenoxyethyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6461029.png)

![4,4,4-trifluoro-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)butan-1-one](/img/structure/B6461044.png)

![1-{1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6461055.png)

![2-methoxy-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6461069.png)

![6-(cyclopropylmethyl)-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6461079.png)

![1-(3-methoxyphenyl)-4-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}piperazine](/img/structure/B6461085.png)

![2-cyclopentanecarbonyl-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461087.png)